trans-4-(4-Heptylcyclohexyl)benzonitrile
Overview
Description
trans-4-(4-Heptylcyclohexyl)benzonitrile: is an organic compound with the molecular formula C20H29N . It is known for its unique structural properties, which include a heptyl group attached to a cyclohexyl ring, which is further connected to a benzonitrile group. This compound is often used in various scientific research applications due to its distinctive chemical characteristics .
Mechanism of Action
Trans-4-(4-Heptylcyclohexyl)benzonitrile, also known as 4-(trans-4-Heptylcyclohexyl)benzonitrile, is a chemical compound with the molecular formula C20H29N . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
Dielectric studies of the compound in the nematic and isotropic phases have been conducted . These studies measured the complex dielectric permittivity in the frequency range 1 kHz-5 GHz, providing insights into the compound’s interaction with its environment .
Biochemical Pathways
The compound’s impact on molecular rotation processes in both nematic and isotropic phases has been studied , suggesting it may influence these processes.
Result of Action
Dielectric studies have provided some insights into the compound’s effects on molecular rotation processes in nematic and isotropic phases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s dielectric properties have been studied in the frequency range 1 kHz-5 GHz , suggesting that frequency may influence its behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Heptylcyclohexyl)benzonitrile typically involves the reaction of 4-cyanophenylmagnesium bromide with 4-heptylcyclohexanone. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux, followed by purification processes such as recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Industrial production also emphasizes stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-4-(4-Heptylcyclohexyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
trans-4-(4-Heptylcyclohexyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
- trans-4-(4-Octylcyclohexyl)benzonitrile
- trans-4-(4-Hexylcyclohexyl)benzonitrile
- trans-4-(4-Pentylcyclohexyl)benzonitrile
Comparison: Compared to its analogs, trans-4-(4-Heptylcyclohexyl)benzonitrile exhibits unique properties due to the length of its heptyl chain. This affects its solubility, melting point, and interaction with other molecules. The heptyl chain provides a balance between hydrophobicity and flexibility, making it particularly useful in the synthesis of liquid crystals and other advanced materials .
Properties
IUPAC Name |
4-(4-heptylcyclohexyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h10-11,14-15,17,19H,2-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMZTNTQKRAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007025, DTXSID60886423 | |
Record name | 4-(4-Heptylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61204-03-3, 86687-05-0 | |
Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-Heptylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(4-heptylcyclohexyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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